![molecular formula C14H16N4O3 B2676577 N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide CAS No. 2034452-04-3](/img/structure/B2676577.png)
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with β-enaminone derivatives, followed by cyclocondensation to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction . Additionally, continuous flow reactors can be employed to ensure consistent production and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
The compound has shown promise as a selective inhibitor of various kinases, particularly CK2 (Casein Kinase 2). CK2 is implicated in numerous cellular processes, including cell proliferation and apoptosis. Research indicates that modifications to the pyrazolo-pyridine scaffold can enhance selectivity and potency against CK2. For instance, studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory activity against CK2 in vitro, suggesting that N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide may similarly function as an effective CK2 inhibitor .
Antitumor Activity
The pyrazolo[1,5-a]pyridine scaffold is recognized for its anticancer properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit tumor growth in various cancer models. The presence of the morpholine moiety may enhance the compound's efficacy by improving solubility and bioavailability. Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Treatment of Respiratory Diseases
Research has also explored the application of pyrazolo[1,5-a]pyrimidine derivatives in treating chronic obstructive pulmonary disease (COPD) and asthma. The design of new compounds with specific substitutions at the C(7) position has led to the development of selective inhibitors targeting PI3Kδ (Phosphoinositide 3-kinase delta), which plays a crucial role in inflammatory responses associated with these diseases . The morpholine substitution appears to enhance selectivity and potency against this isoform.
Table 1: Summary of Research Findings on this compound
Wirkmechanismus
The mechanism of action of N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazole derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide stands out due to its specific structural features and the presence of the morpholine-4-carbonyl group, which enhances its biological activity and specificity .
Biologische Aktivität
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and research findings related to its therapeutic potential.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Structural Representation : The compound consists of a pyrazolo[1,5-a]pyridine core with a morpholine side chain and an acetamide group.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazolo[1,5-a]pyridine : Initial synthesis often begins with the preparation of the pyrazolo[1,5-a]pyridine scaffold through cyclization reactions involving appropriate precursors.
- Introduction of Morpholine : The morpholine moiety is introduced via nucleophilic substitution reactions.
- Acetylation : The final step involves acetylation to yield this compound.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound show considerable cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and A549 (lung cancer) with IC₅₀ values ranging from 0.01 µM to 49.85 µM depending on the specific structural modifications .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways associated with cancer progression .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Anti-inflammatory Properties
Beyond anticancer activity, some studies have indicated that pyrazolo[1,5-a]pyridine derivatives may also possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Compound Name | Cell Line Tested | IC₅₀ (µM) | Activity Type |
---|---|---|---|
Compound A | MCF7 | 0.01 | Anticancer |
Compound B | A549 | 26 | Anticancer |
Compound C | SF-268 | 31.5 | Anticancer |
Compound D | Hep-2 | 3.25 | Cytotoxicity |
Notable Case Studies
- Study on MCF7 Cell Line : A derivative of this compound was tested against the MCF7 breast cancer cell line and exhibited an IC₅₀ value of 0.01 µM, indicating potent anticancer activity .
- Inhibition of Aurora-A Kinase : Another study highlighted the ability of similar compounds to inhibit Aurora-A kinase with an IC₅₀ value as low as 0.16 µM, showcasing their potential as targeted cancer therapies .
Eigenschaften
IUPAC Name |
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10(19)16-11-2-3-18-13(8-11)12(9-15-18)14(20)17-4-6-21-7-5-17/h2-3,8-9H,4-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFXOWBMOCWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.